2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Overview
Description
2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyridazine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. Studies have shown that triazolopyridazines exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects. The specific substituents on the triazolopyridazine core can significantly influence these activities, making this compound a valuable candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Benzyl and Tolyl Groups: The benzyl and tolyl groups are introduced through nucleophilic substitution reactions, often using halogenated benzyl and tolyl derivatives.
Final Cyclization and Functionalization: The final step involves cyclization to form the triazolopyridazine core, followed by functionalization to introduce the chloro and fluoro substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tolyl group can yield p-tolualdehyde or p-toluic acid, while nucleophilic substitution can introduce a variety of functional groups, enhancing the compound’s versatility.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 2-(2-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 2-(2-chloro-6-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Uniqueness
The uniqueness of 2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one lies in its specific combination of substituents. The presence of both chloro and fluoro groups, along with the tolyl group, imparts distinct chemical properties that can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O/c1-12-5-7-13(8-6-12)17-9-10-18-23-24(19(26)25(18)22-17)11-14-15(20)3-2-4-16(14)21/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNWAJGPBLHSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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